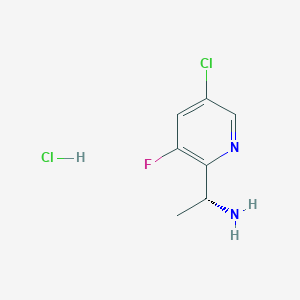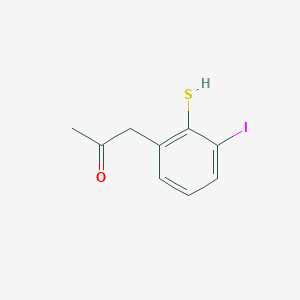
2,2-Dichloro-1-(p-tolyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-1-(p-tolyl)ethanol is an organic compound that belongs to the family of aryl ketones. It is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(p-tolyl)ethanol typically involves the reaction of p-tolylmagnesium bromide with dichloroacetaldehyde. The reaction is carried out in an anhydrous environment to prevent the formation of by-products. The reaction conditions usually include a temperature range of -10°C to 0°C and a reaction time of 2-3 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-1-(p-tolyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,2-Dichloro-1-(p-tolyl)ethanone.
Reduction: It can be reduced to form 2,2-Dichloro-1-(p-tolyl)ethane.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Common reagents include sodium hydroxide (NaOH) and ammonia (NH₃) under basic conditions.
Major Products Formed
Oxidation: 2,2-Dichloro-1-(p-tolyl)ethanone
Reduction: 2,2-Dichloro-1-(p-tolyl)ethane
Substitution: 2,2-Dihydroxy-1-(p-tolyl)ethanol or 2,2-Diamino-1-(p-tolyl)ethanol.
Applications De Recherche Scientifique
2,2-Dichloro-1-(p-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-1-(p-tolyl)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-1-(p-tolyl)ethanone
- 2,2-Dichloro-1-(p-tolyl)ethane
- 2,2-Dihydroxy-1-(p-tolyl)ethanol
- 2,2-Diamino-1-(p-tolyl)ethanol
Uniqueness
2,2-Dichloro-1-(p-tolyl)ethanol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
2,2-dichloro-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10Cl2O/c1-6-2-4-7(5-3-6)8(12)9(10)11/h2-5,8-9,12H,1H3 |
Clé InChI |
VWBLUFQKIVUHIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)









![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)



